molecular formula C21H18N6 B12204496 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine

Cat. No.: B12204496
M. Wt: 354.4 g/mol
InChI Key: MXGNQTCFTOHZBF-UHFFFAOYSA-N
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Description

    Reagents: 2-methylphenylboronic acid.

    Conditions: Similar to Step 2, using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step organic reactions

  • Step 1: Formation of Pyrazolo[5,4-d]pyrimidine Core

      Reagents: Starting materials such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine.

      Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrogen-containing heterocycles, potentially converting them to amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under electrophilic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenol
  • 2,4-Dimethylphenyl-(3-methylphenyl)methanone

Uniqueness

Compared to similar compounds, 3-(3,5-Dimethylphenyl)-7-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine stands out due to its unique combination of aromatic rings and nitrogen-containing heterocycles. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

10-(3,5-dimethylphenyl)-5-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6/c1-13-8-14(2)10-16(9-13)27-19-18(11-23-27)21-25-24-20(26(21)12-22-19)17-7-5-4-6-15(17)3/h4-12H,1-3H3

InChI Key

MXGNQTCFTOHZBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=CC(=C5)C)C

Origin of Product

United States

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